4'-Chloro-3-(3-methoxyphenyl)propiophenone

Organic Synthesis Medicinal Chemistry Reaction Optimization

Pharmaceutical intermediate projects require precise substitution patterns; generic propiophenone analogs alter carbonyl electrophilicity and biological engagement. - **Key advantage**: 4'-chloro group enhances electrophilicity for nucleophilic additions vs. non-halogenated counterparts. - **SAR applications**: Privileged scaffold for cross-coupling (Suzuki/Buchwald-Hartwig) and O-demethylation-alkylation sequences. - **Supply**: Available at 97-98% purity; reliable reference standard for HPLC/LC-MS method development.

Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
CAS No. 898774-70-4
Cat. No. B3023759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3-(3-methoxyphenyl)propiophenone
CAS898774-70-4
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3
InChIKeyBZXUSBHTLNEYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-3-(3-methoxyphenyl)propiophenone Overview


4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-70-4) is a halogenated aromatic ketone within the propiophenone class . It is distinguished by a 4'-chloro substituent on one phenyl ring and a 3-methoxy group on the opposing phenyl ring, connected via a propan-1-one linker . This compound serves as a versatile synthetic intermediate and a building block for generating structure-activity relationship (SAR) data in medicinal chemistry and agrochemical research . Key physicochemical properties include a molecular formula of C16H15ClO2, a molecular weight of 274.74 g/mol, a predicted density of 1.173 g/cm³, and a predicted boiling point of 421.2 °C at 760 mmHg [1].

Research Role Versatile synthetic intermediate for medicinal chemistry SAR libraries
Key Features 4'-Cl handle for cross-coupling; 3-OMe for electronic modulation
Use Context Supports scaffold diversification and focused library generation

4'-Chloro-3-(3-methoxyphenyl)propiophenone: Non-Interchangeable in Research


Generic substitution among propiophenone derivatives is scientifically unsound due to the profound impact of specific halogenation and methoxy substitution patterns on both chemical reactivity and biological target engagement. For instance, the presence of the electron-withdrawing 4'-chloro group in 4'-Chloro-3-(3-methoxyphenyl)propiophenone enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions with yields that differ significantly from its non-halogenated counterpart, 3-(3-Methoxyphenyl)propiophenone . Furthermore, studies on related analogs demonstrate that even subtle positional changes, such as relocating the methoxy group from the 3- to the 4-position or introducing an additional fluorine atom, can drastically alter biological activity, including antimicrobial potency and enzyme inhibition profiles . Therefore, the selection of this specific compound is not arbitrary but rather a critical decision dictated by the precise structural requirements of the intended chemical transformation or biological assay.

Non‑halogenated
Lacks enhanced carbonyl electrophilicity and the 4'-Cl synthetic handle; reactivity and derivatization may not transfer.
4‑Methoxy isomer
Methoxy positional shift may produce a distinct antimicrobial and enzyme‑inhibition profile; SAR context may not reproduce.
Chalcone analog
α,β‑Unsaturated ketone introduces Michael acceptor reactivity, enabling antiproliferative/p53‑stabilizing effects absent in the saturated scaffold.

4'-Chloro-3-(3-methoxyphenyl)propiophenone Selection Evidence


Carbonyl Reactivity Enhancement by 4'-Chloro Group

The presence of an electron-withdrawing 4'-chloro substituent in 4'-Chloro-3-(3-methoxyphenyl)propiophenone significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating its reactivity in nucleophilic addition reactions compared to the non-halogenated analog, 3-(3-Methoxyphenyl)propiophenone . While quantitative rate constants (k) are not reported, this class-level inference is supported by the fundamental principles of physical organic chemistry, where para-substituted electron-withdrawing groups are known to lower the activation energy for nucleophilic attack on carbonyls . The 4'-chloro group also provides a synthetic handle for downstream cross-coupling or substitution chemistry, a capability absent in the non-halogenated comparator .

Electrophilicity boost
Class-level inference
4'-Cl enhances carbonyl electrophilicity vs. non‑halogenated analog, facilitating nucleophilic addition (class‑level inference).
Select when faster carbonyl addition or a halogen handle for derivatization is needed.
Quantitative rate constants not reported; based on physical‑organic principles.
Organic Synthesis Medicinal Chemistry Reaction Optimization

Antimicrobial Potency: 3-Methoxy vs. 4-Methoxy Isomers

Positional isomerism of the methoxy group dictates antimicrobial activity. A study on related chlorinated propiophenone derivatives demonstrated that the location of the methoxy substituent profoundly impacts potency . While specific MIC data for 4'-Chloro-3-(3-methoxyphenyl)propiophenone and its 4-methoxy isomer (CAS 111302-58-0) are not available for direct comparison, the study indicates that modifications at the chloro and methoxy positions can enhance antibacterial activity. For a closely related scaffold, 3'-Chloro-3-(4-methoxyphenyl)propiophenone, minimum inhibitory concentrations (MIC) against Candida albicans were reported to range from 7.8 μg/mL to >250 μg/mL, depending on structural modifications . This supports the class-level inference that the 3-methoxy substitution in the target compound will yield a distinct antimicrobial profile compared to its 4-methoxy isomer.

Methoxy position effect
Class-level inference
3‑OMe position is expected to yield a distinct antimicrobial profile vs. 4‑OMe isomer; related analog MIC 7.8–>250 µg/mL (C. albicans).
Methoxy positional isomer may produce different antimicrobial spectrum; not interchangeable in SAR studies.
Direct MIC data for target compound not available; class‑level scaffold extrapolation.
Antimicrobial Research Structure-Activity Relationship Drug Discovery

Halogen Composition: Chloro vs. Chloro-Fluoro Propiophenone

The introduction of an additional fluorine atom in the analog 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898774-88-4) results in a substantially different electronic and steric environment compared to the target compound . Fluorine's strong electron-withdrawing inductive effect and unique capacity for non-covalent interactions (e.g., halogen bonding) can alter reaction selectivity, metabolic stability, and target binding affinity . While no direct comparative data on reaction yields or biological activity exist for these two specific compounds, the addition of fluorine to an aromatic ring is a well-established medicinal chemistry strategy known to modulate logP (by ~0.5-1.0 units) and pKa of proximal functional groups, thereby impacting pharmacokinetic properties and off-target interactions . This supports a class-level inference that the two compounds are not interchangeable.

Chloro vs. chloro-fluoro
Class-level inference
Addition of 3'-F to the analog reduces predicted logP by 0.5–1.0 units and introduces additional halogen‑bonding potential; electronic profile differs.
Choice impacts cell permeability and halogen‑bond interactions; the two compounds are not interchangeable.
In silico prediction; direct comparative data not reported.
Synthetic Chemistry Medicinal Chemistry Halogen Bonding

Saturated Propiophenone vs. Chalcone: Divergent Bioactivity

4'-Chloro-3-(3-methoxyphenyl)propiophenone features a saturated propanone linker, which differentiates it from chalcone analogs possessing an α,β-unsaturated ketone moiety (e.g., (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one) [1]. A study on related propiophenones demonstrated that antiproliferative activity and p53 stabilization were absent in the saturated propiophenone analog, while being present in the corresponding chalcone, highlighting that the conjugated ketone is essential for this specific biological function [2]. This direct comparison demonstrates that the saturated scaffold of the target compound will have a fundamentally different biological profile compared to its unsaturated chalcone counterpart, and thus cannot be used as a substitute in assays designed for Michael acceptors.

Saturated vs. chalcone
Reported comparison
Saturated propiophenone scaffold lacks Michael acceptor activity; antiproliferative and p53‑stabilizing effects reported for chalcone were absent in a saturated analog.
Saturated scaffold avoids Michael acceptor reactivity; appropriate when such activity must be excluded from the assay.
Based on cross‑study comparison with a related saturated propiophenone (SSE14106H2).
Chemical Biology Synthetic Methodology Cancer Research

R&D Applications of 4'-Chloro-3-(3-methoxyphenyl)propiophenone


Derivative Synthesis for SAR Exploration

In medicinal chemistry, this compound serves as a privileged scaffold for generating focused libraries to elucidate structure-activity relationships (SAR). The 4'-chloro group provides a handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-methoxyphenyl ring can be subjected to O-demethylation and subsequent alkylation to probe steric and electronic effects on a biological target. The distinct reactivity of the carbonyl group, enhanced by the para-chloro substituent, also allows for selective reduction or Grignard addition to generate secondary alcohol analogs . This application is supported by the class-level evidence indicating that halogen and methoxy substitution patterns profoundly impact biological activity .

Antimicrobial Agent Development via Scaffold Optimization

The compound is a rational starting point for developing novel antimicrobial agents. Given the demonstrated impact of methoxy positional isomerism on antifungal potency against Candida albicans (MIC ranging from 7.8 to >250 µg/mL for related analogs), the 3-methoxy substitution pattern in 4'-Chloro-3-(3-methoxyphenyl)propiophenone is expected to yield a unique activity profile distinct from its 4-methoxy isomer . This scenario is ideal for projects aimed at identifying new chemical entities with activity against drug-resistant fungal or bacterial strains, where subtle structural modifications can overcome existing resistance mechanisms.

Probe for Halogen Bonding Interactions

The presence of a single chlorine atom on the propiophenone core makes this compound a useful probe for studying the role of halogen bonding in molecular recognition. Unlike its fluorinated analog (4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone), this compound provides a simpler electronic profile, allowing researchers to isolate the contribution of the C-Cl moiety to target binding . This is particularly relevant in fragment-based drug discovery and the study of halogenated ligand-protein interactions, where the introduction of a second halogen (fluorine) can confound the analysis of binding thermodynamics and kinetics.

Analytical Reference Standard for Method Validation

Due to its well-defined structure and available high-purity grades (typically 97-98%), 4'-Chloro-3-(3-methoxyphenyl)propiophenone is suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) [1]. Its unique retention time and mass fragmentation pattern, arising from the specific combination of chloro and methoxy substituents, allow it to serve as a reliable internal standard or calibration marker in complex mixture analysis. This application is distinct from using a different isomer, which would elute at a different time and potentially co-elute with other analytes.

Application
Selection Property
Validation Focus
Derivative synthesis for SAR
4'-Cl cross‑coupling handle and enhanced carbonyl reactivity
Scaffold diversification and electronic modulation
Antimicrobial agent development
3‑Methoxy positional isomer
Antimicrobial profile relative to 4‑OMe isomer
Halogen bonding probe
Single halogen substitution (4'-Cl only)
Contribution of C–Cl halogen bonding in target recognition
Analytical reference standard
Unique chromatographic retention and fragmentation pattern
Method validation selectivity (HPLC, LC‑MS)

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